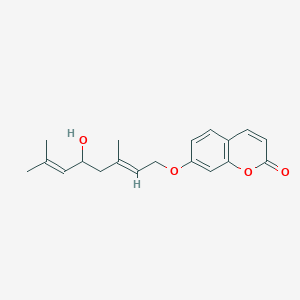

Anisocoumarin H

Vue d'ensemble

Description

Anisocoumarin H is a type of coumarin that exhibits antifungal activity . It shows activities against Microsporum gypseum, Trichophyton rubrum, and Trichophyton mentagrophytes with MICs of 62.5 µg/mL . In vitro, Anisocoumarin H shows moderate activity (MICs=125 µg/mL) against Cryptococcus neoformans .

Synthesis Analysis

Coumarin-fused-coumarins, like Anisocoumarin H, have attracted significant attention due to their boundless applications in interdisciplinary areas . Various synthetic pathways have been developed to construct novel coumarin-fused-coumarin analogues by the fusion of modern methodologies with a classical Pechmann reaction or Knoevenagel condensation .Molecular Structure Analysis

Coumarin-fused-coumarins possess interesting photophysical properties depending on the fused coumarin ring systems . This is due to their extended molecular framework .Chemical Reactions Analysis

Visible light irradiation of thin films of compound 137a–c in pure water produced 1–5 μg H2O2 per mg of compound within 1 h. The reaction proceeds via a 2e− reduction of the dissolved O2 to H2O2, with water as the sacrificial electron donor owing to its simultaneous oxidation .Physical And Chemical Properties Analysis

Knowledge of the chemistry of each material and its impact on physical properties is essential to understand the effect on its function as a biomaterial . Physical properties such as hardness, topography, and hydrophilicity are known to be important parameters in the biological evaluation of materials .Applications De Recherche Scientifique

Anti-Inflammatory and Analgesic Effects

Anisocoumarin H, as a component of the Clausena anisata roots, has demonstrated significant anti-inflammatory and analgesic activities in rodent models. This includes a notable effect in carrageenan-induced oedema and acetic acid-induced writhing tests. The analgesic activity was observed to be dose-dependent and potent, particularly in comparison with standard analgesics like diclofenac and tramadol. These findings substantiate the traditional use of C. anisata roots in medicine for their anti-inflammatory and analgesic properties (Kumatia et al., 2017).

Structural Diversity and Pharmacological Applications

Antibacterial Properties

Isocoumarin glycosides, which may include Anisocoumarin H derivatives, have demonstrated antibacterial activities. A study on compounds derived from the fungus Metarhizium anisopliae showed that these isocoumarin glycosides can inhibit biofilm formation and secretion of virulence factors in Pseudomonas aeruginosa, indicating potential application in combating bacterial infections (Tian et al., 2016).

Role in Cardiovascular Health

Research on hydroxy methylcoumarin, which could be related to Anisocoumarin H, has indicated potential cardioprotective effects. A study evaluating its impact on isoproterenol-induced myocardial infarction in rats suggested its effectiveness in mitigating cardiac toxicity and oxidative stress, thereby contributing to cardiovascular health (Kushwah, Sharma, & Singh, 2019).

Antifungal and Antimicrobial Effects

Compounds like Anisocoumarin H isolated from Baccharis darwinii have shown antifungal and antimicrobial activities, particularly against dermatophytes and Cryptococcus neoformans. This supports the potential use of such compounds in developing treatments against fungal infections (Kurdelas et al., 2010).

Antitubercular Agent

7-amino-4-methylcoumarin, structurally related to Anisocoumarin H, has been characterized as an effective antitubercular agent. It displayed significant activity against Mycobacterium tuberculosis strains, including multidrug-resistant isolates, indicating its potential as a novel therapeutic option for tuberculosis (Tandon et al., 2011).

Mécanisme D'action

Orientations Futures

Coumarin-fused-coumarins have been widely explored as their molecular architecture ensures their prominent role in drug development . Researchers have particularly focused on the synthesis of novel coumarin-fused entities in which two or more coumarin units are embedded within the same molecular framework . This is due to their plethora of pharmacological properties, such as their anticoagulant, antimicrobial, anti-inflammatory, antidiabetic, anticancer, anticonvulsant, and antiproliferative activities .

Propriétés

IUPAC Name |

7-[(2E)-5-hydroxy-3,7-dimethylocta-2,6-dienoxy]chromen-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22O4/c1-13(2)10-16(20)11-14(3)8-9-22-17-6-4-15-5-7-19(21)23-18(15)12-17/h4-8,10,12,16,20H,9,11H2,1-3H3/b14-8+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNADFOGBKXRWGC-RIYZIHGNSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(CC(=CCOC1=CC2=C(C=C1)C=CC(=O)O2)C)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CC(C/C(=C/COC1=CC2=C(C=C1)C=CC(=O)O2)/C)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601347902 | |

| Record name | Anisocoumarin H | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601347902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Anisocoumarin H | |

CAS RN |

123237-86-5 | |

| Record name | Anisocoumarin H | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601347902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-amino-6-(3-(diethylamino)propyl)-7-methyl-5-oxo-4-phenyl-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2651607.png)

![3-(2-chlorobenzyl)-7-hydroxy-9-(4-methoxyphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2651608.png)

![2-(2-Chlorophenyl)-1-[4-(5-ethylpyrimidin-2-yl)oxypiperidin-1-yl]ethanone](/img/structure/B2651610.png)

![3-[2-(4-chlorobenzyl)-1,5-dioxo-1,2-dihydro[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl]-N-cyclohexylpropanamide](/img/structure/B2651611.png)

![1-Ethyl-3-methyl-1H-thieno[2,3-C]pyrazole-5-carboxylic acid](/img/structure/B2651614.png)

![1-[4-(1,3-Thiazol-2-yloxy)cyclohexyl]pyrrolidin-2-one](/img/structure/B2651621.png)

![2-(5-bromo-2-hydroxyphenyl)-7-methyl-3H-chromeno[2,3-d]pyrimidin-4(5H)-one](/img/structure/B2651623.png)

![N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-phenylpropanamide](/img/structure/B2651624.png)

![N-(3-cyanothiolan-3-yl)-3-[(2,5-difluorophenyl)sulfanyl]propanamide](/img/structure/B2651628.png)

![1-(3,4-Dimethylphenyl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2651629.png)

![N-benzyl-5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2651630.png)